molecular formula C16H15BrN4O3 B13136676 1,4,5,8-Tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione CAS No. 88602-94-2

1,4,5,8-Tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione

Cat. No.: B13136676
CAS No.: 88602-94-2
M. Wt: 391.22 g/mol
InChI Key: DDNCNDWBAPIUCF-UHFFFAOYSA-N
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Description

1,4,5,8-Tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione is a complex organic compound with the molecular formula C₁₆H₁₅BrN₄O₃. This compound is known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of amino groups, a bromine atom, and an ethoxy group attached to an anthracene-9,10-dione core.

Preparation Methods

The synthesis of 1,4,5,8-tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the bromination of 1,4,5,8-tetraaminoanthracene-9,10-dione followed by the introduction of the ethoxy group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,4,5,8-Tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4,5,8-Tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various organic compounds and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,4,5,8-tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with biological molecules, while the bromine and ethoxy groups may participate in hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1,4,5,8-Tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione can be compared with other anthracene derivatives such as:

    1,4,5,8-Tetraaminoanthracene-9,10-dione: Lacks the bromine and ethoxy groups, resulting in different chemical properties and reactivity.

    2-Bromoanthracene-9,10-dione: Lacks the amino groups, affecting its biological activity and applications.

    6-Ethoxyanthracene-9,10-dione: Lacks the amino and bromine groups, leading to different interactions and uses. The presence of amino, bromine, and ethoxy groups in this compound makes it unique and versatile for various applications.

Properties

CAS No.

88602-94-2

Molecular Formula

C16H15BrN4O3

Molecular Weight

391.22 g/mol

IUPAC Name

1,4,5,8-tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione

InChI

InChI=1S/C16H15BrN4O3/c1-2-24-8-4-7(19)10-12(14(8)21)16(23)9-6(18)3-5(17)13(20)11(9)15(10)22/h3-4H,2,18-21H2,1H3

InChI Key

DDNCNDWBAPIUCF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC(=C3N)Br)N)N

Origin of Product

United States

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